molecular formula C23H18N6O4S B6580584 N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 1207042-50-9

N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B6580584
CAS No.: 1207042-50-9
M. Wt: 474.5 g/mol
InChI Key: MVNRJJBMZUMVRH-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and a pyrazolotriazolopyrazine moiety

Preparation Methods

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxyphenyl Group: This step may involve the use of methoxybenzene derivatives and appropriate coupling reactions.

    Construction of the Pyrazolotriazolopyrazine Moiety: This complex structure can be synthesized through a series of cyclization reactions involving hydrazine derivatives and appropriate nitrogen-containing heterocycles.

    Final Coupling Reaction: The final step involves coupling the benzodioxole and pyrazolotriazolopyrazine intermediates using suitable reagents and conditions.

Industrial production methods for this compound would require optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE include:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4S/c1-31-16-5-2-14(3-6-16)17-11-18-22-25-26-23(28(22)8-9-29(18)27-17)34-12-21(30)24-15-4-7-19-20(10-15)33-13-32-19/h2-11H,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNRJJBMZUMVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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